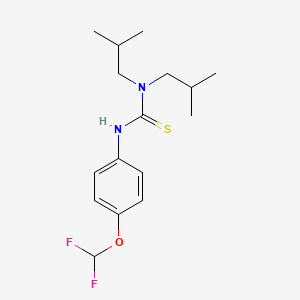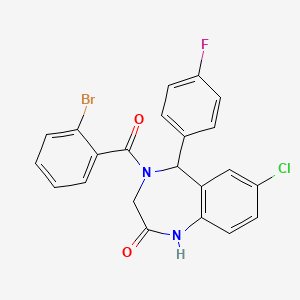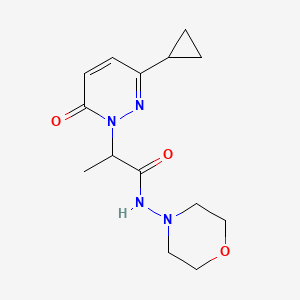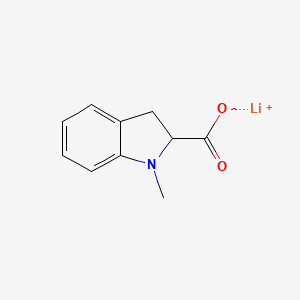![molecular formula C10H15ClN2 B2542567 N-[(6-氯吡啶-3-基)甲基]-N-甲基丙-2-胺 CAS No. 1016688-73-5](/img/structure/B2542567.png)
N-[(6-氯吡啶-3-基)甲基]-N-甲基丙-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine is an organic compound with the molecular formula C7H9ClN2. It is a clear, pale yellow oil to off-white solid with a molecular weight of 156.61 g/mol . This compound is known for its applications in various fields, including organic synthesis and as an intermediate in the production of other chemicals .
科学研究应用
N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine has several scientific research applications:
作用机制
Target of Action
It’s structurally similar to acetamiprid, a neonicotinoid insecticide . Neonicotinoids typically act on the nicotinic acetylcholine receptor (nAChR) of insects .
Mode of Action
If we consider its structural similarity to acetamiprid, it may also act as an agonist to the nicotinic acetylcholine receptor (nachr), leading to paralysis and death of pest organisms .
Biochemical Pathways
Based on its structural similarity to acetamiprid, it might affect the signaling pathways mediated by the nicotinic acetylcholine receptor (nachr) .
Pharmacokinetics
Acetamiprid is highly soluble in water and volatile .
Result of Action
Based on its structural similarity to acetamiprid, it might lead to paralysis and death of pest organisms by overstimulating the nicotinic acetylcholine receptor (nachr) .
Action Environment
Acetamiprid, a structurally similar compound, is highly soluble in water and volatile, suggesting that it might be affected by environmental factors such as temperature and humidity .
生化分析
Biochemical Properties
N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a key player in the degradation pathway of acetamiprid, a widely used neonicotinoid pesticide . The compound interacts with enzymes produced by Fusarium sp. strain CS-3, a fungus isolated from soil, leading to the degradation of acetamiprid .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the degradation pathway of acetamiprid, the compound binds to enzymes produced by Fusarium sp. strain CS-3, leading to the breakdown of acetamiprid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine change over time. The compound shows stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine is involved in the metabolic pathways of acetamiprid degradation, interacting with enzymes or cofactors . This interaction can lead to effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine within cells and tissues are complex processes that involve various transporters or binding proteins. The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine typically involves the following steps :
Reaction of 6-chloropyridine with hydrogen gas in an ammonia atmosphere: This step produces 6-chloropyridin-3-ylmethanamine.
Methylation of 6-chloropyridin-3-ylmethanamine: The intermediate is then reacted with a methylating agent such as methyl iodide or methyl magnesium iodide to yield N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine.
化学反应分析
N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine undergoes various chemical reactions, including:
相似化合物的比较
N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine can be compared with similar compounds such as:
N-[(6-chloropyridin-3-yl)methyl]methylamine: This compound shares a similar structure but lacks the propan-2-amine group, which can result in different chemical and biological properties[][6].
6-chloro-N-methyl-3-pyridinemethanamine: Another structurally related compound, differing in the substitution pattern on the pyridine ring[][6].
属性
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-8(2)13(3)7-9-4-5-10(11)12-6-9/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXNMJUYGSKIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016688-73-5 |
Source


|
| Record name | [(6-chloropyridin-3-yl)methyl](methyl)(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-{2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}acetate](/img/structure/B2542484.png)
![Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2542485.png)

![N-[(2,6-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2542489.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2542490.png)


![N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2542494.png)
![1-(5-chloro-2-methoxybenzoyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2542496.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2542501.png)
![N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2542503.png)
![N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline](/img/structure/B2542506.png)
